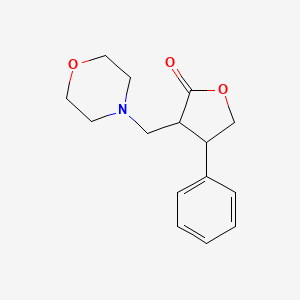![molecular formula C15H12N4O2 B14641029 2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole CAS No. 52547-70-3](/img/structure/B14641029.png)
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry . This compound features a hydrazinylidene group attached to the indole ring, which is further substituted with a nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole typically involves the reaction of 2-methyl-3-nitroaniline with appropriate reagents to introduce the hydrazinylidene group. One common method includes the use of hydrazine derivatives under controlled conditions . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro-substituted indole derivatives.
Reduction: Formation of amino-substituted indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of the target compound.
4-Nitrophenylhydrazine: Another related compound with similar functional groups.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole ring with the nitrophenyl and hydrazinylidene groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
52547-70-3 |
|---|---|
Fórmula molecular |
C15H12N4O2 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H12N4O2/c1-10-15(13-4-2-3-5-14(13)16-10)18-17-11-6-8-12(9-7-11)19(20)21/h2-9,16H,1H3 |
Clave InChI |
KMFKIDSZWJPCPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)





![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
